![molecular formula C23H18FN3O2 B2664713 2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide CAS No. 898433-63-1](/img/structure/B2664713.png)
2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
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Description
2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a chemical compound that belongs to the class of indolizine derivatives. It has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Structural Characterization
Research on indolizine derivatives often focuses on their synthesis and crystal structure analysis. For example, the synthesis of compounds with similar structural motifs, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, involves condensation and cyclization reactions, highlighting methods for constructing complex molecules with potential biological activities (Hao et al., 2017). These methodologies are crucial for the development of new therapeutic agents.
Biological Activities
Indolizine derivatives have been explored for their antitumor, antimicrobial, and antiviral properties. Compounds structurally similar to the requested indolizine have shown significant biological activities. For instance, derivatives have been synthesized with anti-cancer and antimicrobial activities, evaluated against specific cell lines and bacterial strains, demonstrating the potential therapeutic applications of these molecules (Naik, Mahanthesha, & Suresh, 2022).
Antiviral and Antimicrobial Applications
The exploration of indolizine derivatives extends to antiviral applications, with some compounds showing activity against influenza A virus and other pathogens. This highlights the potential of indolizine derivatives in developing new treatments for viral diseases. Additionally, the antimicrobial activities of these compounds against various bacteria and fungi suggest their usefulness in combating infections (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Photoluminescence and Material Science Applications
Beyond biomedical applications, indolizine derivatives exhibit unique properties useful in materials science, such as photoluminescent behaviors that are responsive to environmental changes. These properties make them interesting candidates for developing new materials with potential applications in sensors, imaging, and electronics (Outlaw, Zhou, Bragg, & Townsend, 2016).
properties
IUPAC Name |
2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-14-6-2-3-7-17(14)26-23(29)19-18-8-4-5-13-27(18)21(20(19)25)22(28)15-9-11-16(24)12-10-15/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJZHLBLPISUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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